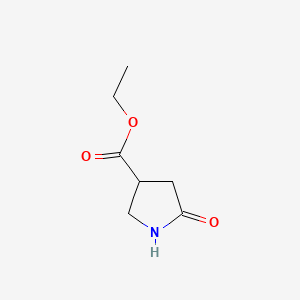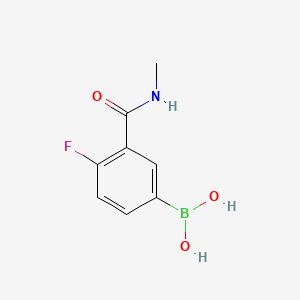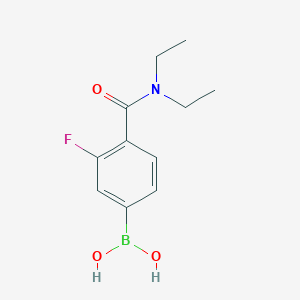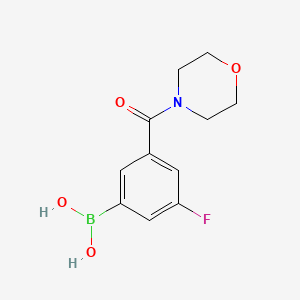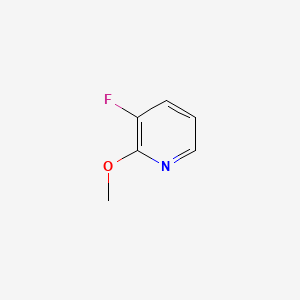
3-氟-2-甲氧基吡啶
概述
描述
3-Fluoro-2-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is characterized by the presence of a fluorine atom at the third position and a methoxy group at the second position on the pyridine ring. Fluorinated pyridines are known for their unique chemical and biological properties, making them valuable in various scientific and industrial applications .
科学研究应用
3-Fluoro-2-methoxypyridine has diverse applications in scientific research, including:
作用机制
Target of Action
3-Fluoro-2-methoxypyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds . .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 3-Fluoro-2-methoxypyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may play a role in a variety of biochemical pathways.
Result of Action
Given the compound’s potential use in the synthesis of various biologically active compounds , it can be inferred that its action could result in a range of biological effects.
生化分析
Biochemical Properties
3-Fluoro-2-methoxypyridine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dihydroorotase. Dihydroorotase catalyzes the conversion of dihydroorotate to orotic acid, a crucial step in the pyrimidine biosynthesis pathway. 3-Fluoro-2-methoxypyridine inhibits the activity of dihydroorotase at micromolar concentrations, binding with high affinity to the ribose binding site on the enzyme . This inhibition disrupts the pyrimidine biosynthesis pathway, affecting the production of nucleotides essential for DNA and RNA synthesis.
Cellular Effects
The effects of 3-Fluoro-2-methoxypyridine on various types of cells and cellular processes are profound. It influences cell function by inhibiting dihydroorotase, leading to a decrease in pyrimidine nucleotide levels. This reduction affects cell proliferation, as nucleotides are essential for DNA replication and cell division. Additionally, 3-Fluoro-2-methoxypyridine impacts cell signaling pathways and gene expression by altering the availability of nucleotides required for these processes . The compound’s influence on cellular metabolism is also notable, as it disrupts the balance of nucleotide pools within the cell.
Molecular Mechanism
At the molecular level, 3-Fluoro-2-methoxypyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ribose binding site of dihydroorotase, leading to enzyme inhibition. This binding prevents the conversion of dihydroorotate to orotic acid, thereby disrupting the pyrimidine biosynthesis pathway . Additionally, 3-Fluoro-2-methoxypyridine may influence gene expression by altering the availability of nucleotides required for transcription and replication processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-methoxypyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Fluoro-2-methoxypyridine has an elimination half-life of approximately 2 hours in both rats and humans . This relatively short half-life suggests that the compound’s effects may diminish over time, necessitating repeated administration to maintain its inhibitory action on dihydroorotase. Long-term studies in vitro and in vivo have indicated that prolonged exposure to 3-Fluoro-2-methoxypyridine can lead to sustained inhibition of pyrimidine biosynthesis, affecting cellular proliferation and function.
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-methoxypyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydroorotase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and nucleotide balance . Threshold effects have been noted, where a minimum concentration of 3-Fluoro-2-methoxypyridine is required to achieve significant enzyme inhibition. These dosage-dependent effects highlight the importance of optimizing the dosage to balance efficacy and safety in biochemical applications.
Metabolic Pathways
3-Fluoro-2-methoxypyridine is involved in metabolic pathways related to pyrimidine biosynthesis. The compound interacts with dihydroorotase, inhibiting the conversion of dihydroorotate to orotic acid . This inhibition affects the overall metabolic flux within the pyrimidine biosynthesis pathway, leading to changes in metabolite levels. Additionally, 3-Fluoro-2-methoxypyridine may interact with other enzymes and cofactors involved in nucleotide metabolism, further influencing cellular metabolic processes.
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-methoxypyridine is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 3-Fluoro-2-methoxypyridine can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues may also vary, affecting its overall efficacy and impact on biochemical processes.
Subcellular Localization
The subcellular localization of 3-Fluoro-2-methoxypyridine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with dihydroorotase suggests localization within the cytoplasm, where pyrimidine biosynthesis occurs. The precise localization of 3-Fluoro-2-methoxypyridine within cells can influence its inhibitory action on dihydroorotase and other biomolecules, affecting overall cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-methoxypyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (Bu4NF) in a solvent like dimethylformamide (DMF) at room temperature . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve selective fluorination .
Industrial Production Methods: Industrial production of 3-Fluoro-2-methoxypyridine may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
化学反应分析
Types of Reactions: 3-Fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
相似化合物的比较
- 2-Fluoro-3-methoxypyridine
- 3-Fluoro-4-methoxypyridine
- 2-Fluoro-4-methoxypyridine
Comparison: 3-Fluoro-2-methoxypyridine is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This positioning can significantly impact the compound’s chemical reactivity, biological activity, and physical properties compared to its isomers .
属性
IUPAC Name |
3-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXFISDIRIAWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660511 | |
| Record name | 3-Fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-69-3 | |
| Record name | 3-Fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
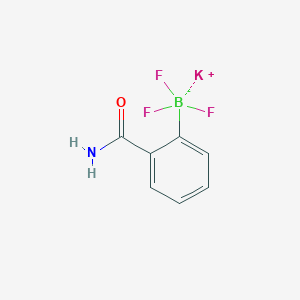
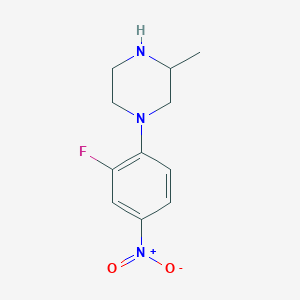
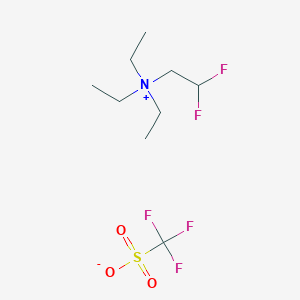
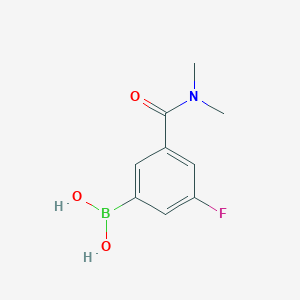
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387901.png)
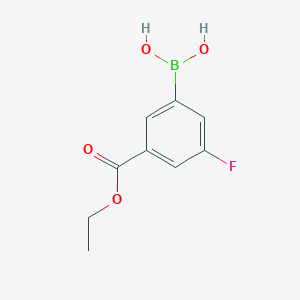
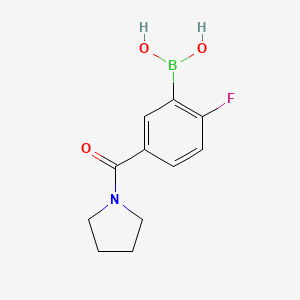
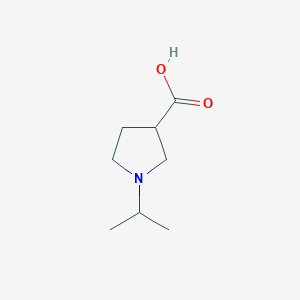
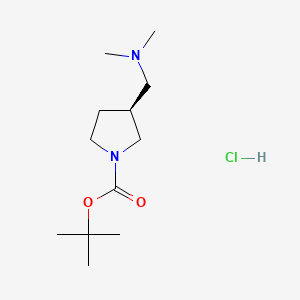
![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride](/img/structure/B1387910.png)
